2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that features an indole ring, a triazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.
Thioether Linkage Formation: The thioether linkage is introduced by reacting the triazole derivative with a suitable thiol compound.
Acetamide Formation: The final step involves the acylation of the intermediate with p-tolyl acetic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and triazole rings.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thioether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include oxidized indole derivatives or triazole oxides.
Reduction: Reduced forms of the acetamide or triazole rings.
Substitution: Substituted derivatives at the thioether linkage.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine
Drug Development:
Diagnostics: Use in diagnostic assays due to its specific binding properties.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Incorporation into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazole rings can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(phenyl)acetamide
- 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
Uniqueness
Compared to similar compounds, 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide may exhibit unique binding properties and biological activities due to the presence of the p-tolyl group, which can influence its hydrophobicity and steric interactions.
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-13-7-9-14(10-8-13)22-18(26)12-27-20-24-23-19(25(20)2)16-11-21-17-6-4-3-5-15(16)17/h3-11,21H,12H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKBJINOSOLPOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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